![molecular formula C17H18ClNOS B2748057 2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 329079-48-3](/img/structure/B2748057.png)
2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide have been synthesized and characterized through various techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–visible spectra, Liquid Chromatographic (LCMS), and High Resolution Mass Spectrometric (HRMS) methods. The crystal structures of such derivatives have been determined using single crystal X-ray diffraction (XRD), providing insights into their molecular conformation and hydrogen bond network properties (Lahtinen et al., 2014).
Antimicrobial Studies
Some derivatives have been screened for antibacterial and antifungal activities against various bacterial and fungal strains. However, the introduction of the benzene ring to certain functional groups did not significantly enhance antibacterial activity, and none exhibited antifungal activity, indicating a need for further modification to enhance their antimicrobial efficacy (Lahtinen et al., 2014).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic signatures of related molecules have been characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. Such analyses provide valuable information on the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, contributing to understanding the stereo-electronic interactions leading to stability (Jenepha Mary et al., 2022).
Biological Screening
A series of sulfanilamide derivatives similar to the query compound was synthesized and screened against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds were found to be more active against acetylcholinesterase, showcasing their potential for further exploration in the development of therapeutic agents (Rehman et al., 2013).
Pharmacological Evaluation
Further research has focused on the synthesis of N-substituted derivatives with potential antibacterial and anti-enzymatic properties. These studies have unveiled specific derivatives exhibiting remarkable activity against various bacterial strains and moderate inhibition of enzymes, suggesting the utility of these compounds in developing new antibacterial agents and enzyme inhibitors (Siddiqui et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-7-13(2)9-16(8-12)19-17(20)11-21-10-14-3-5-15(18)6-4-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUNUVEXXMEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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